REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.C(O)(=O)C.[Br:13]Br>>[Br:13][C:4]1[C:5]([NH2:8])=[N:6][CH:7]=[C:2]([F:1])[CH:3]=1
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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FC=1C=CC(=NC1)N
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5.5 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The temperature was maintained for one hour
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Duration
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1 h
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Type
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ADDITION
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Details
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The reaction was poured over ice
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Type
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EXTRACTION
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Details
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neutralized, and extracted with EtOAc
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Type
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CUSTOM
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Details
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The organic layer was purified with ISCO silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)F)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |